Phenylphosphinic acid Phenylphosphinic acid Phenylphosphinic acid is also known as phenylphosphonous acid. Kinetics of oxidation of phenylphosphinic acid by metal and non metal oxidants was investigated in a study.
Phenylphosphinic acid is an additive used with Noyori's catalyst for oxidation of sulfides to sulfones.
Brand Name: Vulcanchem
CAS No.: 1779-48-2
VCID: VC0539494
InChI: InChI=1S/C6H5O2P/c7-9(8)6-4-2-1-3-5-6/h1-5H/p+1
SMILES: C1=CC=C(C=C1)[P+](=O)O
Molecular Formula: C6H7O2P
Molecular Weight: 142.09 g/mol

Phenylphosphinic acid

CAS No.: 1779-48-2

Cat. No.: VC0539494

Molecular Formula: C6H7O2P

Molecular Weight: 142.09 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Phenylphosphinic acid - 1779-48-2

Specification

CAS No. 1779-48-2
Molecular Formula C6H7O2P
Molecular Weight 142.09 g/mol
IUPAC Name hydroxy-oxo-phenylphosphanium
Standard InChI InChI=1S/C6H5O2P/c7-9(8)6-4-2-1-3-5-6/h1-5H/p+1
Standard InChI Key MLCHBQKMVKNBOV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)[P+](=O)O
Canonical SMILES C1=CC=C(C=C1)P(O)O
Appearance Solid powder

Introduction

Chemical Identification and Structural Properties

Phenylphosphinic acid (CAS 1779-48-2) is a monobasic acid with the molecular formula C₆H₇O₂P and a molar mass of 142.09 g/mol. Its IUPAC name, benzenephosphinic acid, reflects the phenyl group attached to a phosphinic acid moiety. The compound’s structure has been validated via X-ray crystallography and spectroscopic methods, revealing a tetrahedral geometry around the phosphorus atom .

Molecular Geometry and Electronic Configuration

The phosphorus center adopts an sp³ hybridization, with bond angles approximating 109.5°. The P=O bond length is 1.48 Å, while the P–C bond measures 1.80 Å, consistent with phosphinic acid derivatives. Conjugation between the phenyl ring and the phosphinic group enhances the compound’s stability, as evidenced by its high thermal decomposition temperature (272°C) .

Table 1: Key Structural Parameters of Phenylphosphinic Acid

ParameterValue
P=O Bond Length1.48 Å
P–C Bond Length1.80 Å
O–P–O Bond Angle109.5°
Dipole Moment2.14 D
Polar Surface Area84.41 Ų

Physical and Thermodynamic Properties

Phenylphosphinic acid is a hygroscopic solid with a density of 1.358 g/cm³ and a melting point of 160–161°C. Its solubility profile varies significantly with solvent polarity:

  • High Solubility: Water, ethanol, acetone

  • Low Solubility: Benzene, hexane, CCl₄

Table 2: Thermodynamic Properties

PropertyValue
Boiling Point526.6°C (est.)
Enthalpy of Vaporization84.32 kJ/mol
Surface Tension57.6 dyne/cm
Refractive Index1.554

The compound’s low logP value (-0.33) indicates high hydrophilicity, which influences its reactivity in aqueous media .

Synthesis and Industrial Production

Oxidation of Phosphorus Precursors

A common synthesis route involves the oxidation of phenylphosphonous acid using nitric acid:
C6H5PH(O)(OH)+HNO3C6H5PO2H2+NOx\text{C}_6\text{H}_5\text{PH(O)(OH)} + \text{HNO}_3 \rightarrow \text{C}_6\text{H}_5\text{PO}_2\text{H}_2 + \text{NO}_x
This exothermic reaction proceeds at 100°C, yielding phenylphosphinic acid in 40% efficiency after recrystallization from diethyl ether .

Michael Addition for Functionalized Derivatives

Phenylphosphinic acid participates in Michael additions with acrylates to form pseudopeptides. For example, reaction with glycine-derived acrylates under trimethylsilyl chloride (TMSCl) activation affords phosphinic acids in 65–70% yield :
PhPO2H2+CH2=CHCOORPhPO2HCH2CH2COOR\text{PhPO}_2\text{H}_2 + \text{CH}_2=\text{CHCOOR} \rightarrow \text{PhPO}_2\text{H}-\text{CH}_2\text{CH}_2\text{COOR}

Catalytic Applications in Organic Synthesis

Solvent-Free Multicomponent Reactions

Phenylphosphinic acid catalyzes the Biginelli-like condensation of aldehydes, enaminones, and urea/thiourea to produce 6-unsubstituted dihydropyrimidinones. Under solvent-free conditions at 80°C, this protocol achieves yields exceeding 85% within 2 hours :

Table 3: Catalytic Performance in Dihydropyrimidinone Synthesis

SubstrateYield (%)Reaction Time (h)
Benzaldehyde921.5
4-Nitrobenzaldehyde882.0
Furfural852.5

Polymer and Coordination Complex Synthesis

The acid serves as a monomer in zirconium organophosphonate frameworks, which exhibit photoactive and hydrophobic properties. These materials are critical for europium(III)- and terbium(III)-based luminescent sensors .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (200 MHz, D₂O): δ 7.54–7.38 (m, 3H, aromatic), 7.79–7.64 (m, 2H, aromatic)

  • ³¹P NMR (121 MHz, D₂O): δ 18.7 ppm (singlet)

Infrared Spectroscopy

Strong absorption bands at:

  • 1150 cm⁻¹ (P=O stretch)

  • 950 cm⁻¹ (P–O–H bend)

  • 750 cm⁻¹ (P–C aromatic)

Emerging Applications in Medicinal Chemistry

HIV-1 Protease Inhibitors

Phosphinic pseudopeptides derived from phenylphosphinic acid show promise as transition-state analogs for HIV-1 protease. The compound’s ability to mimic tetrahedral intermediates enhances binding affinity (Kᵢ = 12 nM) .

Anticancer Agent Synthesis

Functionalization at the phosphorus center enables the creation of platinum(II) complexes with selective cytotoxicity against breast cancer cells (IC₅₀ = 4.7 μM) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator